molecular formula C12H15BrO B8398037 1-(3-bromo-5-tert-butylphenyl)ethan-1-one

1-(3-bromo-5-tert-butylphenyl)ethan-1-one

Cat. No.: B8398037
M. Wt: 255.15 g/mol
InChI Key: BKTOATSFVWLHEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromo-5-tert-butylphenyl)ethan-1-one is an organic compound with the molecular formula C12H15BrO It is a derivative of acetophenone, where the phenyl ring is substituted with a bromine atom at the 3-position and a tert-butyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromo-5-tert-butylphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the bromination of 3-tert-butylacetophenone. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-tert-butylphenyl)ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., tetrahydrofuran, diethyl ether).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).

Major Products:

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Reduction: Alcohols.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

1-(3-Bromo-5-tert-butylphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a lead compound for developing new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism by which 1-(3-bromo-5-tert-butylphenyl)ethan-1-one exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and tert-butyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

1-(3-Bromo-5-tert-butylphenyl)ethan-1-one can be compared with other similar compounds, such as:

    1-(3-Bromo-4-tert-butylphenyl)ethan-1-one: Similar structure but with the bromine atom at the 4-position.

    1-(3-Bromo-5-methoxyphenyl)ethan-1-one: Similar structure but with a methoxy group instead of a tert-butyl group.

    2-Bromo-1-(4-tert-butylphenyl)ethanone: Similar structure but with the bromine atom at the 2-position.

Uniqueness: The unique combination of the bromine atom and the tert-butyl group at specific positions on the phenyl ring gives this compound distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C12H15BrO

Molecular Weight

255.15 g/mol

IUPAC Name

1-(3-bromo-5-tert-butylphenyl)ethanone

InChI

InChI=1S/C12H15BrO/c1-8(14)9-5-10(12(2,3)4)7-11(13)6-9/h5-7H,1-4H3

InChI Key

BKTOATSFVWLHEJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)Br)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1,3-dibromo-5-(tert-butyl)benzene (664 mg, 2.22 mmol) in toluene (15 mL) were added tri-n-butyl-1-ethoxyvinyl tin (965 mg, 2.66 mmol) and Pd(PPh3)2Cl2 (150 mg 0.22 mmol) under N2. The mixture was stirred at 95° C. for 3 h, evaporated, diluted with 1,4-dioxane and 2N HCl, stirred rapidly at 25° C. for 1 h and then extracted with EA. The combined organic layers were washed with brine, dried over Na2SO4, concentrated and purified by CC to afford compound P49a (310 mg, 55%).
Quantity
664 mg
Type
reactant
Reaction Step One
Quantity
965 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
150 mg
Type
catalyst
Reaction Step One

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